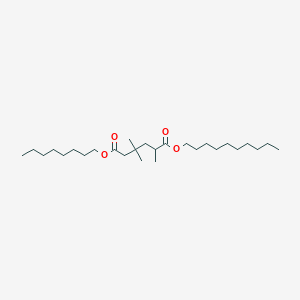
Ethylmorphine D5; 3-O-Ethylmorphine-(ethyl-D5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylmorphine D5 is synthesized by the ethylation of morphine. The process involves the reaction of morphine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of Ethylmorphine D5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated ethyl iodide (ethyl-D5 iodide) is crucial in the synthesis to achieve the deuterated product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylmorphine D5 undergoes several types of chemical reactions, including:
Oxidation: Ethylmorphine D5 can be oxidized to form ethylmorphine N-oxide.
Reduction: Reduction of Ethylmorphine D5 can lead to the formation of dihydroethylmorphine.
Substitution: The ethoxy group in Ethylmorphine D5 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Ethylmorphine N-oxide
Reduction: Dihydroethylmorphine
Substitution: Various substituted ethylmorphine derivatives
Wissenschaftliche Forschungsanwendungen
Ethylmorphine D5 is widely used in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of ethylmorphine and its metabolites.
Pharmacokinetics: Studying the metabolism and pharmacokinetics of ethylmorphine in biological systems.
Toxicology: Used in forensic toxicology to detect and quantify ethylmorphine in biological samples.
Drug Development: Research on the development of new opioid analgesics and antitussive agents.
Wirkmechanismus
Ethylmorphine D5 is metabolized by the liver enzyme cytochrome P450 2D6 to morphine. Morphine then interacts predominantly with the opioid mu-receptor. These mu-binding sites are distributed in the human brain, particularly in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas. The interaction with these receptors leads to the analgesic and antitussive effects of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Codeine: Another opioid analgesic and antitussive agent.
Dihydrocodeine: A semi-synthetic opioid analgesic.
Morphine: A naturally occurring opioid analgesic.
Pholcodine: An opioid cough suppressant.
Uniqueness
Ethylmorphine D5 is unique due to its deuterated form, which provides greater stability and is useful as an internal standard in analytical applications. This makes it particularly valuable in scientific research for accurate quantification and analysis .
Eigenschaften
Molekularformel |
C19H23NO3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-9-(1,1,2,2,2-pentadeuterioethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C19H23NO3/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18/h4-7,12-14,18,21H,3,8-10H2,1-2H3/t12-,13+,14-,18-,19-/m0/s1/i1D3,3D2 |
InChI-Schlüssel |
OGDVEMNWJVYAJL-YDPGWSITSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1 |
Kanonische SMILES |
CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)

